molecular formula C16H15Cl2N3O4S B4941656 1-(2-CHLORO-4-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE

1-(2-CHLORO-4-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE

Cat. No.: B4941656
M. Wt: 416.3 g/mol
InChI Key: YXKWCSGGAWMBQE-UHFFFAOYSA-N
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Description

1-(2-CHLORO-4-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of both chloro and nitro functional groups attached to a phenyl ring, as well as a benzenesulfonyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(2-CHLORO-4-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Nitration: The starting material, 2-chlorophenyl, undergoes nitration to introduce a nitro group at the 4-position, resulting in 2-chloro-4-nitrophenyl.

    Sulfonylation: The intermediate 2-chloro-4-nitrophenyl is then reacted with benzenesulfonyl chloride in the presence of a base to form 2-chloro-4-nitrophenylbenzenesulfonate.

    Piperazine Coupling: Finally, the sulfonate intermediate is coupled with piperazine under appropriate reaction conditions to yield the target compound, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-CHLORO-4-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-CHLORO-4-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

    Material Science: The compound’s unique chemical properties may be explored for developing new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 1-(2-CHLORO-4-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE involves its interaction with molecular targets, such as enzymes or receptors. The nitro and chloro groups, as well as the piperazine ring, play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-CHLORO-4-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE can be compared with other piperazine derivatives, such as:

    1-(2-Chlorophenyl)piperazine: Lacks the nitro and benzenesulfonyl groups, resulting in different chemical properties and applications.

    1-(4-Nitrophenyl)piperazine:

    1-(4-Chlorobenzenesulfonyl)piperazine: Contains the benzenesulfonyl group but lacks the nitro group, affecting its chemical behavior and applications.

The presence of both nitro and benzenesulfonyl groups in this compound makes it unique and potentially more versatile in various scientific research applications.

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-4-(4-chlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O4S/c17-12-1-4-14(5-2-12)26(24,25)20-9-7-19(8-10-20)16-6-3-13(21(22)23)11-15(16)18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKWCSGGAWMBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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